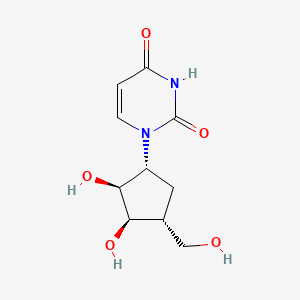
Cyclopentyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyluracil is a carbocyclic analogue of uridine, a nucleoside that is a component of ribonucleic acid (RNA) This compound is known for its unique structure, which includes a cyclopentane ring fused to a uracil moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyluracil can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis may start with the preparation of a cyclopentane derivative, which is then reacted with uracil under specific conditions to form the desired compound. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyluracil undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Cyclopentyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.
Medicine: It has potential antiviral properties and is being investigated for use in antiviral therapies.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Cyclopentyluracil exerts its effects by inhibiting uridine kinase, an enzyme involved in the salvage pathway of pyrimidine metabolism. By blocking this enzyme, this compound effectively reduces the availability of uridine, which is essential for the synthesis of RNA and DNA. This inhibition can disrupt viral replication and other cellular processes that rely on nucleoside salvage.
Comparison with Similar Compounds
Cyclopentyluracil is unique due to its carbocyclic structure, which distinguishes it from other nucleoside analogues. Similar compounds include:
Cyclopentenyl uracil: Another carbocyclic analogue with a slightly different ring structure.
Cyclopentyl cytidine: A related compound with a cytidine moiety instead of uracil.
Cyclopentyl thymidine: A thymidine analogue with a cyclopentane ring.
These compounds share similar mechanisms of action but differ in their specific applications and biological activities.
Properties
CAS No. |
59967-83-8 |
|---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-2,5-6,8-9,13,15-16H,3-4H2,(H,11,14,17)/t5-,6-,8-,9+/m1/s1 |
InChI Key |
XCUVKEVNSATDTD-GCXDCGAKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC(=O)NC2=O)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=CC(=O)NC2=O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















